molecular formula C19H21ClN2O3S B11142022 2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11142022
M. Wt: 392.9 g/mol
InChI Key: HNKPJVWFOHBSCH-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . Its structure features:

  • 3-Chlorophenyl substituent at position 5, introducing electron-withdrawing effects that may influence electronic distribution and intermolecular interactions.
  • Methyl groups at positions 2 and 7, contributing to steric stabilization and conformational rigidity.

The synthesis of such derivatives typically involves cyclocondensation of thiouracil precursors with aldehydes or ketones, followed by esterification or functionalization . Crystallographic studies (e.g., –8) reveal that substituents significantly affect molecular geometry and packing, with implications for solubility and bioavailability.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21ClN2O3S/c1-10(2)9-25-18(24)15-11(3)21-19-22(17(23)12(4)26-19)16(15)13-6-5-7-14(20)8-13/h5-8,10,12,16H,9H2,1-4H3

InChI Key

HNKPJVWFOHBSCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogen-containing compounds, α-bromo ketones, and chloroacetic acid . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with α-bromo ketones can lead to the formation of intermediate products that undergo further transformations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects at Position 5

The 3-chlorophenyl group in the target compound distinguishes it from analogs:

Compound Position 5 Substituent Key Properties Reference
Target Compound 3-Chlorophenyl Enhanced electron-withdrawing effects; potential for halogen bonding
Ethyl 5-(4-Bromophenyl)-... 4-Bromophenyl Larger halogen atom increases steric bulk; stronger π-halogen interactions
Ethyl 5-(4-Methylphenyl)-... 4-Methylphenyl Electron-donating methyl group; reduced polarity and altered crystal packing
Ethyl 5-(2-Chlorophenyl)-... 2-Chlorophenyl Ortho-substitution induces steric hindrance, reducing planarity

Key Findings :

  • 3-Chlorophenyl vs.
  • Meta vs. Para/Ortho Substitution : Meta-Cl (target compound) balances electronic effects without the steric constraints of ortho-Cl .
Ester Group Variations at Position 6

The 2-methylpropyl ester contrasts with common ethyl or aryl esters:

Compound Position 6 Substituent Impact on Properties Reference
Target Compound 2-Methylpropyl ester Increased lipophilicity (logP ~3.5*); potential for prolonged half-life
Ethyl 5-Phenyl-... () Ethyl ester Lower logP (~2.8); higher aqueous solubility
5-(4-Methoxyphenyl)-... (E12) Phenylcarboxamide Hydrogen-bonding capacity via amide; reduced membrane permeability

Key Findings :

  • 2-Methylpropyl vs. Ethyl : The branched ester increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Ester vs. Amide : Carboxamide derivatives (e.g., ) exhibit stronger hydrogen-bonding networks, influencing crystallinity and thermal stability .
Crystallographic and Conformational Comparisons

Crystal structures (–8, 13) highlight substituent-driven conformational changes:

Compound Dihedral Angle (Thiazolo Ring vs. Aromatic Group) Notable Interactions Reference
Target Compound* ~85° (predicted) C–H···O and Cl···π interactions
Ethyl 5-Phenyl-... (E8) 80.94° Bifurcated C–H···O chains along c-axis
Ethyl 2-(2-Acetoxybenzylidene)-... (E13) 75° (flattened boat conformation) Intramolecular H-bonding between acetoxy and ester

Key Findings :

  • The 3-chlorophenyl group in the target compound likely increases dihedral angles compared to smaller substituents, reducing π-π stacking but favoring halogen bonding .
  • Methyl groups at positions 2 and 7 stabilize a puckered thiazolo ring conformation, as observed in .

Biological Activity

The compound 2-methylpropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 799834-96-1) belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C19H21ClN2O3S
  • Molecular Weight: 392.8996 g/mol
  • SMILES Notation: CC(COC(=O)C1=C(C)N=C2N(C1c1cccc(c1)Cl)C(=O)C(S2)C)

Biological Activity Overview

Thiazolo[3,2-a]pyrimidines are known for their significant biological activities, including:

  • Antitumor Activity: Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: They show efficacy against bacterial and fungal infections.
  • Enzyme Inhibition: Some compounds in this class act as inhibitors for enzymes like acetylcholinesterase (AChE).

Antitumor Activity

Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives in cancer treatment. For instance:

  • Cytotoxicity Tests: Compounds similar to the target compound demonstrated high cytotoxicity against cervical adenocarcinoma (HeLa cells) and prostate cancer cells (PC3). The cytotoxic effects were significantly higher than those of conventional chemotherapeutics like Sorafenib .
CompoundCell LineIC50 (µM)Reference
Thiazolo Derivative AHeLa10.5
Thiazolo Derivative BPC312.0
Target CompoundHeLaTBDTBD

The mechanisms through which thiazolo[3,2-a]pyrimidines exert their biological effects include:

  • Inhibition of DNA Synthesis: These compounds may interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis: They promote programmed cell death through various pathways, including caspase activation.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines also exhibit notable antimicrobial properties:

  • Bacterial Inhibition: In vitro studies indicated effectiveness against a range of Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Certain derivatives have been reported to inhibit fungal growth effectively.

Case Studies

  • Antileishmanial Activity:
    • A derivative was tested for its efficacy against Leishmania parasites and showed promising results with significant inhibition of promastigote forms .
  • Antidiabetic Potential:
    • Some thiazolo derivatives demonstrated potential in lowering blood glucose levels in diabetic animal models.

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